

Validating the Structure of "Ethyl 2-(2-cyanoanilino)acetate": A Comparative Guide

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Compound of Interest

Compound Name: Ethyl 2-(2-cyanoanilino)acetate

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For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of the analytical techniques and data used to validate the structure of "**Ethyl 2-(2-cyanoanilino)acetate**" and contrasts it with a simpler, related molecule, "Ethyl cyanoacetate."

Structural Comparison and Overview

"**Ethyl 2-(2-cyanoanilino)acetate**" is a derivative of glycine ethyl ester where one of the amine hydrogens is replaced by a 2-cyanophenyl group. Its structure incorporates an aromatic ring, a nitrile group, an amine linkage, and an ester functional group. Understanding the individual contributions of these moieties to the overall spectral data is key to its structural validation. As a point of comparison, "Ethyl cyanoacetate" offers a simpler scaffold, lacking the substituted aromatic ring, which helps to illustrate the influence of the anilino group on the spectral characteristics.

Comparative Analytical Data

The validation of a chemical structure relies on a combination of spectroscopic techniques. Below is a comparison of the expected and experimentally determined data for "**Ethyl 2-(2-cyanoanilino)acetate**" and "Ethyl cyanoacetate."

Property	Ethyl 2-(2-cyanoanilino)acetate	Ethyl cyanoacetate
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	C ₅ H ₇ NO ₂ [1]
Molecular Weight	204.23 g/mol [2]	113.11 g/mol [1]
Appearance	Solid[2]	Colorless liquid[1]
Melting Point	95-96 °C	-22 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Data

Compound	Predicted/Experimental Chemical Shifts (δ, ppm)
Ethyl 2-(2-cyanoanilino)acetate	Predicted: Aromatic protons (4H, m, ~6.8-7.6 ppm), NH proton (1H, s, broad, ~5.0-6.0 ppm), CH ₂ of ethyl group (2H, q, ~4.2 ppm), CH ₂ adjacent to NH (2H, s, ~4.0 ppm), CH ₃ of ethyl group (3H, t, ~1.3 ppm)
Ethyl cyanoacetate	Experimental: CH ₂ of ethyl group (2H, q, 4.270 ppm), CH ₂ adjacent to CN (2H, s, 3.477 ppm), CH ₃ of ethyl group (3H, t, 1.326 ppm)[3]

¹³C NMR Data

Compound	Predicted/Experimental Chemical Shifts (δ , ppm)
Ethyl 2-(2-cyanoanilino)acetate	Predicted: Carbonyl carbon (~169 ppm), Aromatic carbons (~100-150 ppm), Cyano carbon (~117 ppm), O-CH ₂ carbon (~62 ppm), N-CH ₂ carbon (~45 ppm), CH ₃ carbon (~14 ppm)
Ethyl cyanoacetate	Experimental: Carbonyl carbon (163.1 ppm), Cyano carbon (113.4 ppm), O-CH ₂ carbon (63.2 ppm), CH ₂ carbon (25.1 ppm), CH ₃ carbon (13.9 ppm)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and substructures.

Compound	Predicted/Observed Molecular Ion Peak (m/z) and Key Fragments
Ethyl 2-(2-cyanoanilino)acetate	Predicted: [M] ⁺ at m/z 204. Key fragments may include loss of the ethoxy group (-45), loss of the ethyl group (-29), and fragments corresponding to the 2-cyanoanilino moiety.
Ethyl cyanoacetate	Experimental: [M] ⁺ at m/z 113. Key fragments observed at m/z 86, 68, 40, and 29. [4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Compound	Predicted/Observed Key IR Absorptions (cm ⁻¹)
Ethyl 2-(2-cyanoanilino)acetate	Predicted: N-H stretch (~3350-3450 cm ⁻¹), C-H aromatic stretch (~3000-3100 cm ⁻¹), C-H aliphatic stretch (~2850-3000 cm ⁻¹), C≡N stretch (~2220-2260 cm ⁻¹), C=O ester stretch (~1735-1750 cm ⁻¹), C-N stretch (~1200-1350 cm ⁻¹), C-O stretch (~1000-1300 cm ⁻¹)
Ethyl cyanoacetate	Experimental: C-H stretch (~2990 cm ⁻¹), C≡N stretch (~2260 cm ⁻¹), C=O ester stretch (~1745 cm ⁻¹), C-O stretch (~1250 cm ⁻¹) [5] [6] [7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of chemical structures.

Synthesis of Ethyl 2-(2-cyanoanilino)acetate (General Procedure)

A common method for the synthesis of N-substituted glycine esters involves the nucleophilic substitution of a haloacetate with an amine.

Materials:

- 2-Aminobenzonitrile
- Ethyl chloroacetate
- A non-nucleophilic base (e.g., triethylamine, potassium carbonate)
- Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

- Dissolve 2-aminobenzonitrile and the base in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add ethyl chloroacetate dropwise to the stirred solution at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford pure **Ethyl 2-(2-cyanoanilino)acetate**.

Synthesis of Ethyl Cyanoacetate

A well-established procedure for the synthesis of ethyl cyanoacetate is the reaction of ethyl chloroacetate with sodium cyanide.^[8]

Materials:

- Ethyl chloroacetate
- Sodium cyanide
- Ethanol
- Water

Procedure:

- Prepare a solution of sodium cyanide in water.

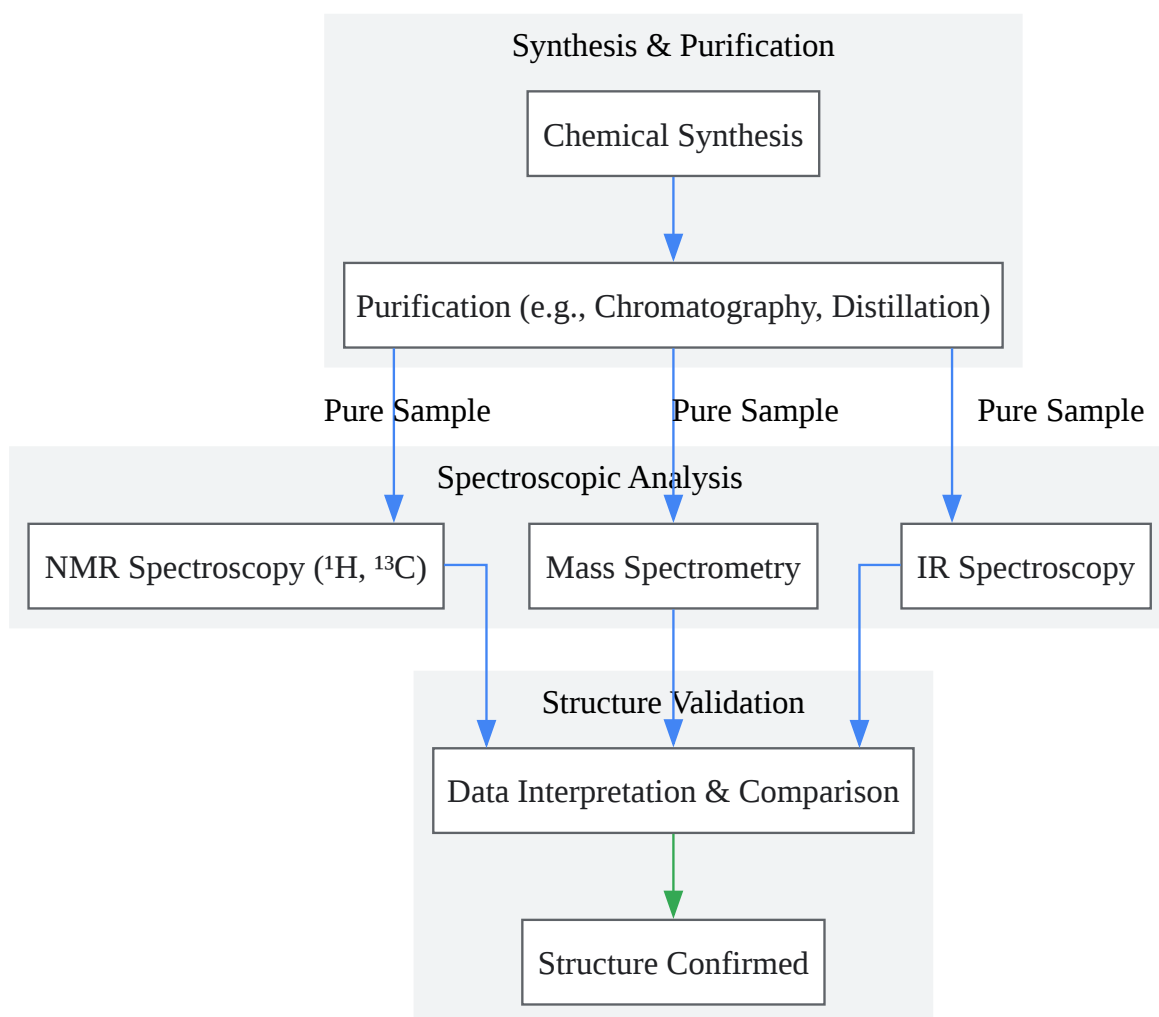
- Slowly add ethyl chloroacetate to the sodium cyanide solution with vigorous stirring, maintaining the temperature below 30 °C.
- After the addition, continue stirring for several hours at room temperature.
- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation.
- Purify the crude ethyl cyanoacetate by vacuum distillation.[8]

General Analytical Procedures

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) and tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) on a mass spectrometer.
- IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically as a thin film on NaCl plates for liquids or as a KBr pellet for solids.

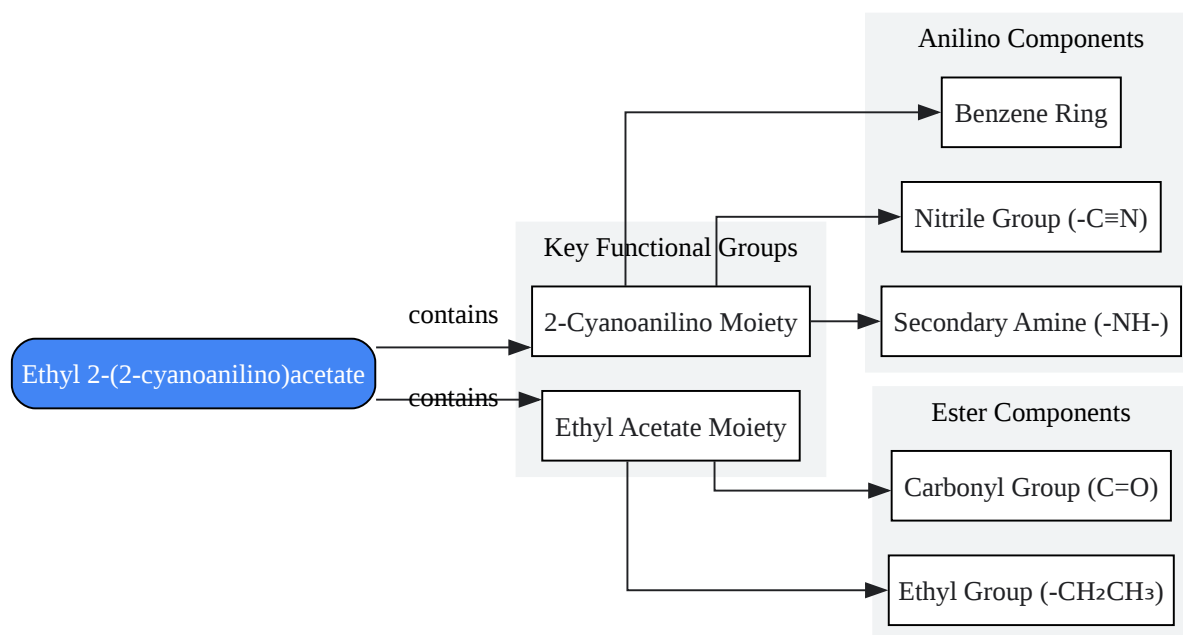
Visualizing the Validation Workflow and Molecular Structure

To further clarify the processes and relationships involved in structural validation, the following diagrams are provided.



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Caption: General workflow for chemical structure validation.



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Caption: Logical relationship of components in **Ethyl 2-(2-cyanoanilino)acetate**.

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